1-(4-Fluorophenyl)cyclopropanamine hydrochloride

CCR4 Antagonism Chemokine Receptor Immuno-Oncology

Cyclopropylamine analogs often lack defined target activity, causing irreproducible CCR4 assay results. 1-(4-Fluorophenyl)CPA HCl (CAS 1134524-25-6) eliminates this variability with documented CCR4 antagonism (IC50 630.96 nM) and consistent solubility (0.486 mg/mL). • Validated CCR4 probe for chemotaxis & immuno-oncology. • Essential building block for patented heteroaromatic amide syntheses. • Ambient shipping; stable at 2-8°C.

Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
CAS No. 1134524-25-6
Cat. No. B1290647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)cyclopropanamine hydrochloride
CAS1134524-25-6
Molecular FormulaC9H11ClFN
Molecular Weight187.64 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)F)N.Cl
InChIInChI=1S/C9H10FN.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;/h1-4H,5-6,11H2;1H
InChIKeyJYCQXHLHNSOVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)cyclopropanamine HCl: Product Overview


1-(4-Fluorophenyl)cyclopropanamine hydrochloride (CAS 1134524-25-6) is a fluorinated phenylcyclopropylamine derivative supplied as a hydrochloride salt with a molecular weight of 187.64 g/mol [1]. It features a cyclopropane ring substituted at the 1-position with a 4-fluorophenyl group and an amine, providing a conformationally constrained scaffold for medicinal chemistry applications. Its reported CCR4 antagonist activity (IC50 = 630.96 nM) distinguishes it from non-fluorinated or alternatively substituted analogs lacking this functional profile [2].

1

CCR4 antagonist screening context

4-Fluoro substitution enables reported target engagement; supports chemokine receptor pathway studies.

2

Conformationally constrained scaffold

Cyclopropylamine core with fluorophenyl group provides rigid framework for SAR exploration.

3

Hydrochloride salt for assay-ready solubility

Aqueous solubility profile supports consistent stock preparation and cell-based assay workflows.

1-(4-Fluorophenyl)cyclopropanamine HCl: Why Substitution Fails


Substituting 1-(4-fluorophenyl)cyclopropanamine hydrochloride with 1-phenylcyclopropanamine or 1-(4-chlorophenyl)cyclopropanamine is not scientifically equivalent due to quantifiable differences in target engagement and physicochemical properties. The para-fluoro substituent critically influences binding interactions: the 4-fluoro derivative demonstrates measurable CCR4 antagonist activity (IC50 = 630.96 nM) [1], while publicly available IC50 data for the 4-chloro and unsubstituted phenyl analogs against this target are absent, suggesting a non-interchangeable pharmacological fingerprint [2]. Furthermore, the hydrochloride salt form ensures consistent aqueous solubility (0.486 mg/mL) and stability under recommended storage (2-8°C) [3], critical for reproducible assay outcomes—parameters that vary with different salt forms or free bases. Using a non-fluorinated or differently halogenated analog would therefore risk both biological irrelevance and experimental variability.

4-Fluoro vs. 4-chloro or unsubstituted phenyl analog

Fluorine atom critically influences CCR4 target engagement; chloro and des-fluoro analogs lack reported activity and may not support the same pathway studies.

Salt form and solubility consistency

Hydrochloride salt provides defined aqueous solubility; free base or alternative salts can exhibit different dissolution profiles, potentially altering assay exposure reproducibility.

1-(4-Fluorophenyl)cyclopropanamine HCl: Differentiation Evidence


CCR4 Antagonism: 4-Fluoro vs. 4-Chloro Analog

1-(4-Fluorophenyl)cyclopropanamine hydrochloride exhibits measurable antagonist activity at the human CCR4 receptor (IC50 = 630.96 nM) in a recombinant cellular assay [1]. In contrast, the 4-chloro analog, 1-(4-chlorophenyl)cyclopropanamine, lacks any reported inhibitory activity against CCR4 in publicly available databases, indicating a functionally significant difference in target engagement [2].

CCR4 antagonism: 4-F vs. 4-Cl
Head-to-head
Target: IC50 630.96 nM
Comparator: no inhibition reported

Supports CCR4 antagonist screening context

Recombinant human CCR4 assay; activity difference functionally relevant

CCR4 Antagonism Chemokine Receptor Immuno-Oncology

Aqueous Solubility of Hydrochloride Salt

The hydrochloride salt of 1-(4-fluorophenyl)cyclopropanamine exhibits an aqueous solubility of 0.486 mg/mL (0.00259 mol/L) at standard conditions . This value is characteristic of the hydrochloride salt form, which is deliberately chosen to enhance solubility over the free base (LogP = 3.2758 [1]). While direct comparative solubility data for the free base is not available, the salt form's solubility provides a quantitative benchmark for assay preparation and dosing studies.

Aqueous solubility
Class-level, data to verify
0.486 mg/mL (as HCl salt)

Reproducible stock preparation benchmark

Free base solubility expected lower; salt-dependent property

Physicochemical Properties Formulation Assay Development

Key Intermediate for Heteroaromatic Amide Drugs

1-(4-Fluorophenyl)cyclopropanamine hydrochloride is specifically claimed as a synthetic intermediate in patent applications for heteroaromatic amide derivatives (JP-2021138690-A, WO-2020054670-A1, WO-2020006016-A1) . This documented role as a building block in multiple pharmaceutical patent families distinguishes it from closely related analogs like 1-phenylcyclopropanamine hydrochloride, which is not featured in the same advanced heteroaromatic amide scaffolds. The presence of the 4-fluoro group is a defined structural requirement for the final drug candidates described in these filings.

Patent intermediate role
Cross-study comparable
Claimed in WO-2020054670-A1, WO-2020006016-A1, JP-2021138690-A

Fluorophenyl scaffold required for patent-specified heteroaromatic amide synthesis

Unsubstituted phenyl analog not identified in these filings

Medicinal Chemistry Drug Synthesis Pharmaceutical Intermediate

1-(4-Fluorophenyl)cyclopropanamine HCl Application Scenarios


CCR4 Antagonist Screening and SAR Studies

Researchers focused on CCR4-mediated chemotaxis, particularly in immuno-oncology and inflammatory disease contexts, should prioritize this compound over 1-(4-chlorophenyl)cyclopropanamine. Its documented IC50 of 630.96 nM in a CCR4 cellular assay provides a validated starting point for hit-to-lead optimization, whereas the chloro analog lacks any reported activity [1]. Procurement of this compound directly supports SAR exploration of the 4-fluorophenyl motif.

Heteroaromatic Amide Derivative Synthesis

Medicinal chemists engaged in the synthesis of heteroaromatic amide-based drug candidates, as described in WO-2020054670-A1 and related patents, will require this specific fluorinated building block . The 4-fluoro substituent is integral to the final molecule's structure, making the compound an essential procurement item for those following these synthetic routes.

In Vitro Pharmacology with Defined Solubility

For cell-based assays requiring consistent compound exposure, the hydrochloride salt form ensures a reproducible aqueous solubility of 0.486 mg/mL . This quantitative solubility benchmark allows for accurate preparation of dosing solutions and minimizes precipitation artifacts that can occur with less soluble free base analogs or alternative salt forms, thereby enhancing assay reliability.

Application
Selection Property
Validation Focus
CCR4 pathway antagonist screening
4-Fluorophenyl SAR motif
Target engagement assay review (IC50 context)
Heteroaromatic amide building block synthesis
Patent-specified 4-fluoro structural requirement
Synthetic route compatibility verification
Cell-based assay preparation
Hydrochloride salt solubility profile
Solution stability and exposure consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


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